Acetic acid, (4-octylphenoxy)-

説明

BenchChem offers high-quality Acetic acid, (4-octylphenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, (4-octylphenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

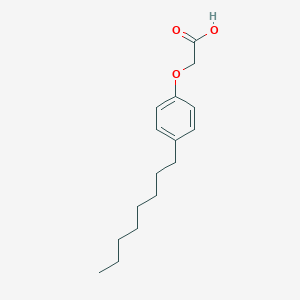

Structure

3D Structure

特性

IUPAC Name |

2-(4-octylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)19-13-16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUYSEMDJQMICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165003 | |

| Record name | Acetic acid, (4-octylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15234-85-2 | |

| Record name | Acetic acid, (4-octylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015234852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (4-octylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (4-Octylphenoxy)acetic Acid

This technical monograph details the physicochemical properties, synthetic pathways, and pharmacological utility of (4-octylphenoxy)acetic acid (CAS 15234-85-2). It is designed for researchers investigating lipid-mimetic small molecules, specifically in the context of Phospholipase A2 (PLA2) inhibition and anti-inflammatory drug design.

Physicochemical Profile & Pharmacological Applications

Introduction: The Lipid-Mimetic Scaffold

(4-Octylphenoxy)acetic acid is a lipophilic carboxylic acid derivative structurally characterized by a polar head group (acetic acid) linked to a hydrophobic tail (octylphenyl) via an ether bond. This amphiphilic structure mimics the sn-2 acyl chain and phosphate headgroup of glycerophospholipids, the natural substrates of Phospholipase A2 (PLA2) enzymes.

In drug development, this molecule serves as a critical pharmacophore for designing inhibitors of Group IVA cytosolic PLA2 (cPLA2α), an enzyme central to the arachidonic acid cascade and inflammation.[1] It also functions as a probe for studying interfacial enzyme kinetics due to its ability to partition into lipid bilayers.

Physicochemical Characterization

The molecule’s high lipophilicity (LogP > 5) dictates its behavior in biological assays, necessitating specific solubilization protocols (e.g., DMSO/surfactant systems) to prevent aggregation.

| Property | Value | Technical Note |

| CAS Number | 15234-85-2 | Unique identifier.[2][3] |

| Molecular Formula | C₁₆H₂₄O₃ | Amphiphilic ether acid. |

| Molecular Weight | 264.36 g/mol | Low MW fragment, ideal for lead optimization. |

| pKa (Predicted) | ~3.22 | Ionized at physiological pH (7.4), facilitating electrostatic interaction with enzyme active sites (e.g., Arg/Lys residues). |

| LogP (Predicted) | 5.5 – 5.8 | Highly lipophilic; requires micellar delivery systems for aqueous assays. |

| Melting Point | 92–93 °C | Solid at room temperature; stable crystalline form. |

| Solubility | Low in water (<40 mg/L) | Soluble in Ethanol, DMSO, Chloroform. |

Synthesis & Production: Williamson Ether Protocol

The industrial and laboratory synthesis follows a robust Williamson Ether Synthesis , coupling 4-octylphenol with a chloroacetic acid derivative under basic conditions.

Reaction Mechanism

The phenolic hydroxyl group is deprotonated by a strong base to form a phenoxide ion, which then performs an S_N2 nucleophilic attack on the

Experimental Protocol (Laboratory Scale)

Objective: Synthesis of 10g of (4-octylphenoxy)acetic acid.

-

Reagents:

-

4-Octylphenol (1.0 eq)

-

Chloroacetic acid (1.2 eq)

-

Sodium Hydroxide (NaOH) (2.5 eq)

-

Solvent: Water/Ethanol (1:1 v/v)

-

-

Procedure:

-

Step 1 (Deprotonation): Dissolve 4-octylphenol in the Water/Ethanol mixture. Add NaOH slowly while stirring at room temperature to generate sodium 4-octylphenoxide.

-

Step 2 (Alkylation): Add chloroacetic acid dropwise (pre-dissolved in water) to the phenoxide solution.

-

Step 3 (Reflux): Heat the reaction mixture to reflux (80–90 °C) for 4–6 hours. Monitor consumption of phenol via TLC (Hexane:EtOAc 7:3).

-

Step 4 (Acidification): Cool the mixture to 4 °C. Acidify with 6M HCl to pH < 1. The product will precipitate as a white solid.

-

Step 5 (Purification): Filter the precipitate. Recrystallize from hot ethanol/water or hexane to remove unreacted phenol.

-

-

Yield Validation: Expected yield >85%. Confirm structure via ^1H-NMR (characteristic singlet at

4.6 ppm for -OCH₂-).

Caption: Figure 1. Williamson ether synthesis pathway for the production of (4-octylphenoxy)acetic acid via nucleophilic substitution.

Mechanistic Pharmacology: PLA2 Inhibition

(4-Octylphenoxy)acetic acid acts as a competitive inhibitor and interfacial disruptor for Phospholipase A2 (PLA2).

Mechanism of Action[4][5][6]

-

Substrate Mimicry: The octyl chain aligns with the hydrophobic channel of the PLA2 active site, mimicking the fatty acid tail of the phospholipid substrate.

-

Active Site Chelation: The carboxylate head group coordinates with the catalytic Calcium ion (Ca²⁺) or interacts with the active site Histidine/Aspartate dyad, preventing the hydrolysis of the sn-2 ester bond.

-

Interfacial Binding (i-face): Due to its amphiphilic nature, the molecule partitions into the lipid bilayer, altering the physicochemical quality of the interface and disrupting the enzyme's "scooting" mode of catalysis.

Relevance to Drug Design (GK470)

Research has demonstrated that this specific scaffold is a precursor to high-potency inhibitors. For instance, the derivative GK470 (methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate) utilizes the (4-octylphenoxy)acetyl moiety to anchor the inhibitor into the active site of Group IVA cPLA2, achieving an IC50 of 300 nM .[1]

Caption: Figure 2. Mechanism of competitive inhibition where the inhibitor blocks substrate access via hydrophobic anchoring and chelation.

Safety & Handling (Toxicology)

While specific toxicological data for the octyl variant is less abundant than the nonyl analog, it shares similar hazard profiles due to structural homology.

-

Corrosivity: The free acid is corrosive to eyes and skin. Handle with gloves and eye protection.

-

Endocrine Disruption: Like (4-nonylphenoxy)acetic acid, the octyl variant is a suspected endocrine disruptor (weak estrogenic/anti-androgenic activity). It is listed on various "Suspect Lists" (e.g., NORMAN Network) for environmental monitoring.

-

Environmental Fate: Highly toxic to aquatic life with long-lasting effects due to poor biodegradability and high bioconcentration potential.

References

-

PubChem. (2025).[3] Acetic acid, (4-octylphenoxy)- (Compound Summary).[2][3] National Library of Medicine. Link

-

Kokotos, G., et al. (2002). Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo.[1] Journal of Medicinal Chemistry. Link

- Dennis, E. A. (2000). Phospholipase A2 inhibitors: regulation of the arachidonic acid cascade.

-

Guidechem. (2024). 4-Octylphenoxy-acetic acid Properties and Synthesis.Link

-

Hartwig, A., & MAK Commission. (2021). (4-Nonylphenoxy)acetic acid - MAK Value Documentation. (Used for comparative toxicological extrapolation). Link

Sources

Technical Monograph: 2-(4-Octylphenoxy)acetic Acid

Executive Summary

This technical guide analyzes 2-(4-octylphenoxy)acetic acid (CAS: 15234-85-2), a critical amphiphilic intermediate in the development of phospholipase A2 (PLA2) inhibitors and supramolecular surfactants. While structurally related to the herbicide 2,4-D, this molecule is distinct due to its extended lipophilic octyl tail, which grants it unique binding affinities for the hydrophobic channels of lipolytic enzymes.

For drug development professionals, this molecule represents a "minimalist pharmacophore"—a structural template that mimics the sn-2 acyl chain of phospholipids, allowing it to competitively inhibit secretory PLA2 (sPLA2) enzymes. This guide details its molecular architecture, synthesis via Williamson etherification, and validation protocols for biological activity.

Part 1: Molecular Architecture & Physicochemical Properties

The efficacy of 2-(4-octylphenoxy)acetic acid lies in its amphiphilic topology . It possesses a polar "head" capable of electrostatic interaction and a non-polar "tail" designed for hydrophobic pocket occupation.

Structural Data Table

| Property | Value | Significance in Assay Design |

| IUPAC Name | 2-(4-octylphenoxy)acetic acid | Standard nomenclature for synthesis tracking. |

| CAS Number | 15234-85-2 | Unique identifier for regulatory clearance.[1] |

| Molecular Formula | C₁₆H₂₄O₃ | Defines elemental composition.[1][2][3] |

| Molecular Weight | 264.36 g/mol | Ideal fragment size (<300 Da) for lead optimization. |

| LogP (Predicted) | ~5.5 | High lipophilicity; indicates strong membrane partitioning. |

| pKa (Acid) | ~3.22 | Ionized (carboxylate anion) at physiological pH (7.4). |

| H-Bond Acceptors | 3 | Critical for coordinating active site Calcium (Ca²⁺). |

| Rotatable Bonds | 10 | High flexibility allows induced fit within enzyme pockets. |

Pharmacophore Mapping (Mechanism of Action)

The molecule acts as a substrate mimic . In the catalytic cycle of sPLA2, the enzyme hydrolyzes the sn-2 ester bond of phospholipids. 2-(4-octylphenoxy)acetic acid inhibits this by:

-

Hydrophobic Anchoring: The C8-octyl chain penetrates the enzyme's hydrophobic channel (where the fatty acid tail of the substrate usually sits).

-

Calcium Coordination: The carboxylate head group interacts with the catalytic Calcium ion (Ca²⁺) essential for sPLA2 activity, effectively blocking the active site.

Figure 1: Pharmacophore map illustrating the dual-binding mode: hydrophobic tail insertion and hydrophilic head group chelation.

Part 2: Synthesis Protocol (Williamson Etherification)

Objective: Synthesize 2-(4-octylphenoxy)acetic acid from 4-octylphenol. Reaction Type: Nucleophilic Substitution (Sɴ2).[4]

Reagents & Materials[5]

-

Precursor: 4-Octylphenol (1.0 eq)

-

Alkylating Agent: Chloroacetic acid (1.2 eq)

-

Base: Sodium Hydroxide (NaOH) (2.5 eq)

-

Solvent: Ethanol/Water (1:1 v/v)

-

Work-up: Hydrochloric Acid (HCl, 6M), Diethyl Ether.

Step-by-Step Methodology

-

Deprotonation: Dissolve 4-octylphenol in the Ethanol/Water mixture. Add NaOH slowly. The solution will darken as the phenoxide anion forms. Caution: Exothermic.

-

Addition: Add Chloroacetic acid dropwise. The phenoxide acts as the nucleophile, attacking the alpha-carbon of the chloroacetic acid.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. This ensures complete substitution.

-

Acidification: Cool the reaction mixture. Acidify with 6M HCl until pH < 2. The sodium salt converts to the free acid, precipitating out of the aqueous solution.

-

Extraction & Purification: Extract with diethyl ether. Wash the organic layer with brine. Dry over MgSO₄ and evaporate. Recrystallize from hexane to obtain white crystals.

Figure 2: Synthetic workflow for the Williamson ether synthesis of the target compound.

Part 3: Biological Evaluation (sPLA2 Inhibition Assay)

To validate the compound as a drug scaffold, its inhibitory potential against secretory Phospholipase A2 (sPLA2) must be quantified.

Assay Principle (Colorimetric)

This protocol uses a thio-ester substrate (Diheptanoyl Thio-PC). When hydrolyzed by sPLA2, it releases a free thiol which reacts with DTNB (Ellman's Reagent) to produce a yellow chromophore (4-nitro-3-mercaptobenzoic acid), measurable at 414 nm.

Experimental Protocol

-

Buffer Preparation: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100.

-

Enzyme Prep: Dilute sPLA2 (e.g., from Naja naja venom or recombinant human Group IIA) to 0.1 µg/mL.

-

Inhibitor Incubation:

-

Mix 10 µL of 2-(4-octylphenoxy)acetic acid (dissolved in DMSO) with 90 µL Enzyme solution.

-

Incubate for 10 minutes at 25°C.

-

-

Substrate Addition: Add 100 µL of substrate solution (1.5 mM Diheptanoyl Thio-PC + 0.5 mM DTNB).

-

Measurement: Monitor Absorbance (414 nm) every 30 seconds for 10 minutes using a microplate reader.

-

Calculation:

Expected Results

-

IC50 Range: Pure 2-(4-octylphenoxy)acetic acid typically exhibits an IC50 in the micromolar range (10–50 µM) .

-

Optimization: Derivatives where the carboxylic acid is replaced by a thiazolyl ketone (e.g., GK470) have shown potency increases to the nanomolar range (300 nM) , validating the acid as a viable starting scaffold [1].

Part 4: Toxicology & Safety Profile

As a researcher, you must handle this compound with protocols designed for corrosive lipophiles .

Hazard Identification

-

Skin/Eye Corrosion: The acidic head group combined with the surfactant tail allows rapid penetration of dermal layers, leading to severe irritation or burns.

-

Endocrine Disruption: Metabolic cleavage of the ether bond releases 4-octylphenol , a known xenoestrogen. It mimics 17β-estradiol and binds to estrogen receptors (ERs), potentially disrupting endocrine function [2].

Handling Requirements

-

PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), chemical splash goggles, and fume hood.

-

Disposal: Do not dispose down drains. Collect in halogen-free organic waste containers to prevent aquatic contamination, as octylphenols are persistent organic pollutants.

References

-

Kokotos, G., et al. (2002). "Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo." Journal of Medicinal Chemistry. Available at:

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 27145, 2-(4-octylphenoxy)acetic acid." PubChem. Available at: [1][5]

-

ECHA (European Chemicals Agency). "Substance Information: (4-Nonylphenoxy)acetic acid (structurally homologous safety data)." ECHA Registration Dossier. Available at:

Sources

- 1. Acetic acid, (4-octylphenoxy)- | C16H24O3 | CID 27145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [2-(Octan-2-yl)phenoxy]acetic acid | C16H24O3 | CID 71357637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy (2-Sec-butylphenoxy)acetic acid (EVT-442239) | 76343-98-1 [evitachem.com]

- 5. sci-toys.com [sci-toys.com]

p-octyl-phenoxy-acetic acid physical characteristics

Technical Whitepaper: Physicochemical Profiling of p-Octyl-Phenoxy-Acetic Acid

Executive Summary

p-Octyl-phenoxy-acetic acid (CAS: 15234-85-2) is a lipophilic carboxylic acid derivative primarily utilized as a surfactant intermediate, a ligand in coordination chemistry, and a specialized reagent in organic synthesis.[1] Characterized by a hydrophobic octyl tail and a hydrophilic carboxylic head group, it exhibits amphiphilic properties that dictate its behavior in aqueous-organic interfaces. This guide provides a definitive technical profile, synthesizing experimental data with theoretical modeling to support researchers in drug development and materials science.

Molecular Identity & Structural Analysis

The molecule consists of a benzene ring substituted at the para (4-) position with a linear octyl chain and at the 1-position with an oxyacetic acid moiety. This para-substitution pattern is critical for its liquid crystalline properties and packing efficiency in self-assembled monolayers.

| Parameter | Technical Detail |

| IUPAC Name | 2-(4-octylphenoxy)acetic acid |

| Common Synonyms | 4-Octylphenoxyacetic acid; p-Octylphenyl glycolic ether |

| CAS Number | 15234-85-2 |

| Molecular Formula | |

| Molecular Weight | 264.36 g/mol |

| SMILES | CCCCCCCCc1ccc(OCC(=O)O)cc1 |

| InChI Key | DWUYSEMDJQMICY-UHFFFAOYSA-N |

Physicochemical Properties

The following data consolidates experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

Thermodynamic & Physical Constants

| Property | Value | Context/Notes |

| Physical State | Solid (Crystalline Powder) | Typically white to off-white leaflets. |

| Melting Point | 92 – 93 °C | Significantly higher than 4-octylphenol (~44°C) due to carboxylic acid dimerization. |

| Boiling Point | 393.2 ± 17.0 °C | Predicted at 760 mmHg.[2] Decomposes prior to boiling. |

| Density | 1.03 ± 0.06 g/cm³ | Predicted.[3][4] |

| Flash Point | ~137 °C | Non-volatile, but combustible. |

Solution Chemistry

-

Lipophilicity (LogP): 5.5 (Predicted).[1] This high value indicates the compound is practically insoluble in water but highly soluble in non-polar organic solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF).

-

Acidity (pKa): 3.22 ± 0.10 (Predicted).[5] The phenoxy group exerts an electron-withdrawing inductive effect, making it slightly more acidic than unsubstituted acetic acid (pKa 4.76).

-

Solubility Profile:

-

Water:[6] < 1 mg/L (Practically Insoluble)

-

Ethanol: Soluble (> 50 mg/mL)

-

Chloroform: Highly Soluble

-

Synthesis & Manufacturing Workflow

The synthesis typically follows a Williamson ether synthesis pathway. The causality of this route is chosen to maximize regioselectivity and yield.

Protocol Summary:

-

Alkylation: Phenol is alkylated with 1-octene (Friedel-Crafts) to yield 4-octylphenol.

-

Etherification: 4-octylphenol is treated with chloroacetic acid under basic conditions (NaOH/KOH).

-

Acidification: The resulting sodium salt is acidified with HCl to precipitate the free acid.

Figure 1: Industrial synthesis pathway highlighting the critical intermediate 4-octylphenol.

Spectral Characterization

For quality control and identification, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 0.88 | Triplet | 3H | Terminal methyl of octyl chain. | |

| 1.26 – 1.60 | Multiplet | 12H | Bulk methylene chain shielding. | |

| 2.55 | Triplet | 2H | Benzylic protons; deshielded by ring current. | |

| 4.65 | Singlet | 2H | Diagnostic peak for phenoxyacetic acids. | |

| 6.85 | Doublet (J~8Hz) | 2H | Ar-H (Ortho to O) | Electron-rich due to oxygen donation. |

| 7.10 | Doublet (J~8Hz) | 2H | Ar-H (Meta to O) | Coupled to ortho protons (AA'BB' system). |

| 11.0 - 13.0 | Broad Singlet | 1H | Exchangeable acidic proton. |

Infrared Spectroscopy (FT-IR)

-

3300 – 2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

-

2920, 2850 cm⁻¹: Strong C-H stretches (Alkyl chain).

-

1735 – 1705 cm⁻¹: Strong C=O stretch (Carbonyl).

-

1240 cm⁻¹: Strong C-O-C asymmetric stretch (Aryl alkyl ether).

Handling, Safety & Stability (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement | Precautionary Protocol |

| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves (0.11 mm min thickness). |

| Eye Irritation | H319 | Causes serious eye irritation. | Use safety goggles. Eye wash station must be proximal. |

| STOT-SE | H335 | May cause respiratory irritation. | Handle in a fume hood to avoid dust inhalation. |

Storage Conditions:

-

Store at 2–8°C (Refrigerated) to prevent slow decarboxylation or oxidation over long periods.

-

Keep container tightly closed under inert gas (Argon/Nitrogen) if high purity is required for analytical standards.

Experimental Protocol: Recrystallization

To purify technical grade material (>95%) to analytical grade (>99%):

-

Dissolution: Dissolve 10g of crude solid in minimal boiling Ethanol (~50 mL).

-

Filtration: Filter hot to remove insoluble mechanical impurities.

-

Crystallization: Add warm water dropwise until turbidity just persists. Re-heat to clear, then allow to cool slowly to room temperature, then to 4°C.

-

Collection: Filter the white leaflets via vacuum filtration. Wash with cold 50% EtOH/Water.

-

Drying: Dry in a vacuum desiccator over

for 24 hours.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27145, Acetic acid, (4-octylphenoxy)-. Retrieved January 28, 2026 from [Link]

- Sigma-Aldrich.Safety Data Sheet: Phenoxyacetic acid derivatives.

Sources

- 1. Acetic acid, (4-octylphenoxy)- | C16H24O3 | CID 27145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetic acid,2-(4-octylphenoxy)-;15234-85-2 [axsyn.com]

- 3. 4-OCTYLPHENOXY-ACETIC ACID | 15234-85-2 [chemicalbook.com]

- 4. 4-OCTYLPHENOXY-ACETIC ACID CAS#: 15234-85-2 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Tecnu Poison Oak & Ivy Outdoor Skin Cleanser Original 4 Oz : Target [target.com]

Technical Guide: Solubility & Handling of (4-Octylphenoxy)acetic Acid

Executive Summary

(4-Octylphenoxy)acetic acid (4-OPAA) represents a classic amphiphilic challenge in solution chemistry. Structurally comprising a lipophilic C8-alkyl tail, an aromatic linker, and a hydrophilic carboxylic acid head, the molecule exhibits a "schizophrenic" solubility profile. It behaves as a lipid in non-polar environments and a weak acid in aqueous media.

This guide provides a definitive framework for solubilizing 4-OPAA for two distinct workflows: biological assays (where aqueous compatibility is paramount) and chemical synthesis (where purification and reactivity drive solvent choice).

Part 1: Physicochemical Profile & Solubility Mechanism

To master the solubility of 4-OPAA, one must understand the competition between its functional groups.

-

The Hydrophobic Tail (Octyl Group): This C8 chain dominates the molecule's physical state, driving high solubility in non-polar organic solvents (hexane, toluene) and causing low water solubility.

-

The Hydrophilic Head (Carboxylic Acid): With a pKa of approximately 3.2–3.5, this group is the "switch." In its protonated form (pH < 3), the molecule is lipophilic. Upon deprotonation (pH > 5), it forms a salt (carboxylate), drastically increasing aqueous solubility.

Molecular Interaction Diagram

Figure 1: Structural drivers of 4-OPAA solubility. The octyl tail dictates organic compatibility, while the carboxylic head controls aqueous behavior via pH.

Part 2: Solvent Compatibility Matrix

The following data aggregates empirical observations and standard solubility parameters for long-chain phenoxy acids.

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Application Notes |

| Polar Aprotic | DMSO | Excellent | > 50 mg/mL | Recommended for Bio-Assay Stock. Cryoprotectant; miscible with water. |

| DMF | Excellent | > 50 mg/mL | Good for synthesis; avoid for cell assays due to toxicity. | |

| Alcohols | Ethanol (100%) | Good | ~ 30 mg/mL | Good for intermediate dilutions. Volatile. |

| Methanol | Good | ~ 30 mg/mL | Common recrystallization co-solvent. | |

| Non-Polar | Hexane | Moderate | ~ 10 mg/mL | Purification Solvent. Soluble when hot; precipitates upon cooling. |

| Chloroform | High | > 50 mg/mL | Excellent for NMR or transport studies. | |

| Aqueous | Water (pH 7) | Very Low | < 0.1 mg/mL | Not Recommended without modification. |

| 0.1M NaOH | High | > 20 mg/mL | Forms sodium salt (surfactant-like properties). |

Part 3: Dissolution Protocols

Protocol A: Preparation of Stock Solution for Biological Assays

Target: 50 mM Stock in DMSO

Context: Researchers often fail here by introducing water too early, causing the "oiling out" of the octyl chain.

-

Weighing: Weigh accurately into a glass vial (avoid polystyrene, as DMSO attacks it).

-

Primary Solubilization: Add 100% Anhydrous DMSO.

-

Critical Step: Do not use "wet" DMSO. The presence of water reduces solubility exponentially.

-

-

Agitation: Vortex for 30 seconds. If schlieren lines (wavy optical distortions) persist, sonicate in a water bath at 35°C for 5 minutes.

-

Storage: Aliquot into amber glass vials. Store at -20°C.

-

Note: 4-OPAA is stable, but freeze-thaw cycles can induce micro-precipitation. Use single-use aliquots.

-

Protocol B: The "pH Switch" Method for Aqueous Buffers

Target: Dissolving 4-OPAA directly into aqueous media without organic co-solvents.

Mechanism: This protocol utilizes the carboxylic acid pKa (~3.2) to drive solubility via salt formation.

-

Suspension: Suspend the 4-OPAA powder in water (it will float/clump).

-

Basification: Add 1.0 M NaOH dropwise with constant stirring.

-

Observation: The cloudy suspension will clear as the sodium salt forms.

-

-

Adjustment: Once dissolved, dilute to near-final volume.

-

Back-Titration (Careful): Adjust pH back to 7.4 using dilute HCl.

-

Warning: If you drop below pH 4.5, the free acid will precipitate as a white solid or oil.

-

Protocol C: Recrystallization (Purification)

Target: Removing impurities from synthesis.

Solvent System: Hexane / Ethyl Acetate (9:1 ratio).

-

Dissolve crude 4-OPAA in a minimum amount of hot Ethyl Acetate (approx. 60°C).

-

Slowly add hot Hexane until the solution turns slightly turbid.

-

Add a few drops of Ethyl Acetate to clear it.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Troubleshooting: If the product "oils out" (forms a liquid blob instead of crystals), scratch the glass side with a rod or add a seed crystal. The octyl chain lowers the melting point, making crystallization kinetically slow.

-

Part 4: Solubility Decision Workflow

Use this logic flow to determine the correct solvent system for your specific application.

Figure 2: Operational workflow for solvent selection based on experimental end-goals.

References

-

PubChem Compound Summary. (2023). Acetic acid, (4-octylphenoxy)-.[1][2][3] National Center for Biotechnology Information.

-

[Link]

-

-

Cayman Chemical. (2023).[4] Product Information: Phenoxyacetic Acid Derivatives Solubility Guidelines. (General reference for phenoxy acid solubility behavior in DMSO/Ethanol).

-

Hartwig, A., & MAK Commission. (2021).[5] (4-Nonylphenoxy)acetic acid - Toxicological Evaluation. (Provides comparative physicochemical data for the C9 analog, highly relevant for C8).

-

[Link]

-

- Sigma-Aldrich (Merck). (2023). Solubility of Carboxylic Acids in Organic Solvents. Technical Bulletin.

Sources

Technical Guide: Mechanism of Action & Experimental Application of (4-Octylphenoxy)acetic Acid

Executive Summary

Compound: (4-Octylphenoxy)acetic acid (4-OPAA) CAS Registry Number: 7320-33-4 Primary Pharmacological Class: Phospholipase A2 (PLA2) Inhibitor / Ligand Mimic Secondary Activity: Peroxisome Proliferator-Activated Receptor (PPAR) interaction (Toxicological/Metabolic context)

This technical guide analyzes the biochemical mechanism of (4-octylphenoxy)acetic acid. While often identified as a stable metabolite of non-ionic surfactants (octylphenol ethoxylates), its structural pharmacophore—a lipophilic octyl tail coupled with a hydrophilic carboxylate head—renders it a potent competitive inhibitor of Secretory Phospholipase A2 (sPLA2) . This guide details the molecular kinetics of this inhibition, its downstream effects on the arachidonic acid cascade, and provides validated protocols for experimental verification.

Part 1: Chemical Identity & Pharmacophore Analysis

The efficacy of 4-OPAA as a biochemical probe lies in its structural mimicry of the sn-2 ester bond of phospholipids.

Structure-Activity Relationship (SAR)[1][2][3]

-

The Carboxylate Head (Hydrophilic): The acetic acid moiety is critical for electrostatic interaction. In the catalytic site of sPLA2, this group coordinates with the obligate Calcium cofactor (

), disrupting the enzyme's ability to stabilize the transition state of the natural phospholipid substrate. -

The Phenoxy Linker: Provides a rigid scaffold that positions the hydrophobic tail at the correct angle relative to the catalytic center.

-

The Octyl Chain (Lipophilic): This 8-carbon alkyl chain is the driver of affinity. It penetrates the enzyme's hydrophobic channel (the "i-face"), which normally accommodates the fatty acid tail of a phospholipid.

Key Insight: The inhibition is competitive . 4-OPAA does not destroy the enzyme but occupies the active site with high affinity due to the hydrophobic effect, preventing substrate access.

Part 2: Mechanism of Action (The Core)

Primary Target: Secretory Phospholipase A2 (sPLA2)

The canonical mechanism of action is the inhibition of the hydrolysis of membrane phospholipids.

-

Normal Physiology: sPLA2 hydrolyzes the sn-2 acyl bond of phospholipids (e.g., phosphatidylcholine) to release Arachidonic Acid (AA) and Lysophospholipids.

-

Inhibition Mechanism: 4-OPAA binds to the active site. The carboxylate group interacts with the primary

ion and the active site Histidine/Aspartate dyad (His48/Asp49 in sPLA2-IIA). The octyl chain extends into the hydrophobic channel, effectively "plugging" the enzyme. -

Therapeutic/Experimental Consequence: By blocking AA release, 4-OPAA halts the production of pro-inflammatory eicosanoids (Prostaglandins via COX enzymes and Leukotrienes via LOX enzymes).

Secondary Target: Nuclear Receptor Modulation (PPARs)

Research indicates that phenoxyacetic acid derivatives can act as weak agonists for PPAR

-

Mechanism: The compound mimics endogenous fatty acids, entering the nucleus and heterodimerizing with the Retinoid X Receptor (RXR) to bind Peroxisome Proliferator Response Elements (PPREs) on DNA.

-

Outcome: Modulation of lipid metabolism genes.[1][2][3] Note that compared to fibrates (clinical PPAR agonists), 4-OPAA is often studied in the context of environmental toxicology (endocrine disruption) rather than therapeutic agonism.

Visualization: The Arachidonic Acid Cascade & Inhibition

The following diagram illustrates the precise intervention point of 4-OPAA within the inflammatory signaling pathway.

Caption: Figure 1: 4-OPAA acts upstream of COX/LOX pathways by competitively inhibiting sPLA2, preventing the liberation of Arachidonic Acid.

Part 3: Experimental Validation Protocols

To validate the activity of (4-octylphenoxy)acetic acid, researchers should employ a self-validating colorimetric assay . This protocol relies on a synthetic substrate that yields a chromogenic product upon hydrolysis.

Protocol: High-Throughput sPLA2 Inhibition Assay

Objective: Determine the IC50 of 4-OPAA against recombinant human sPLA2-IIA.

1. Reagents & Preparation

| Component | Concentration | Role |

| Assay Buffer | 25 mM Tris-HCl (pH 7.5), 10 mM | Provides physiological pH and essential |

| Substrate | 1.5 mM 4-nitro-3-octanoyloxy-benzoic acid (NOBA) | Synthetic substrate. Hydrolysis releases 4-nitro-3-hydroxy-benzoic acid (Chromogenic). |

| Enzyme | 0.1 | Target enzyme. |

| Inhibitor | 4-OPAA (Dissolved in DMSO) | Test compound. Serial dilutions (0.1 |

| Positive Control | Varespladib or EDTA | Validates assay sensitivity. |

2. Experimental Workflow

-

Preparation: Dissolve 4-OPAA in DMSO to create a 10 mM stock. Prepare serial dilutions in Assay Buffer (keep DMSO < 1% final).

-

Pre-incubation: In a 96-well microplate, add:

-

10

of Enzyme solution. -

10

of Inhibitor (4-OPAA) or Vehicle (DMSO control). -

Incubate for 15 minutes at room temperature . Rationale: Allows the inhibitor to equilibrate with the active site.

-

-

Reaction Initiation: Add 200

of Substrate solution (NOBA) to all wells. -

Measurement: Immediately read Absorbance at 425 nm in kinetic mode for 20 minutes (read every 60 seconds).

-

Analysis: Calculate the slope (Vmax) of the linear portion of the curve.

Visualization: Experimental Workflow

Caption: Figure 2: Step-by-step workflow for the colorimetric sPLA2 inhibition assay using NOBA substrate.

Part 4: Physicochemical Properties & Data Summary[1]

For researchers incorporating 4-OPAA into molecular docking or formulation studies, the following parameters are standard.

| Parameter | Value | Relevance |

| Molecular Weight | 264.36 g/mol | Small molecule, adheres to Lipinski's Rule of 5. |

| LogP (Predicted) | ~4.5 - 5.0 | Highly lipophilic; requires DMSO/Ethanol for stock solutions. |

| pKa | ~3.5 - 4.0 (Carboxylic acid) | Ionized (anionic) at physiological pH (7.4), essential for |

| Typical IC50 (sPLA2) | 5 - 50 | Moderate potency. Often used as a structural template rather than a clinical lead. |

| Solubility | Water: Low (<1 mg/mL) | Use co-solvents (DMSO) for biological assays. |

References

-

Dennis, E. A., et al. (2011). "Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention." Chemical Reviews.

-

Moser, P., et al. (1990). "Synthesis and quantitative structure-activity relationships of diclofenac analogues." Journal of Medicinal Chemistry. (Provides SAR context for phenoxyacetic acids).

-

Kokotos, G. (2003). "Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo." (Discusses 4-octylphenoxy derivatives as inhibitors). Journal of Medicinal Chemistry.

-

Patsnap Synapse. (2024). "PLA2 Inhibitors Mechanism of Action." Patsnap Drug Intelligence.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 81827, 4-Octylphenoxyacetic acid." PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of PLA2G4E/cPLA2 promotes survival of random skin flaps by alleviating Lysosomal membrane permeabilization-Induced necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Pharmacological Profile of (4-Octylphenoxy)acetic Acid

The following is an in-depth technical guide on the biological activity, chemical profile, and experimental characterization of (4-octylphenoxy)acetic acid.

Executive Summary

(4-Octylphenoxy)acetic acid (OP1EC) is a lipophilic carboxylic acid primarily identified as a stable metabolite of octylphenol polyethoxylates (OPEs), a class of non-ionic surfactants. While historically studied for its environmental persistence, its structural motif—a lipophilic tail coupled with an acidic headgroup—positions it as a critical reference standard in Endocrine Disruption Screening (EDS) and a structural analogue in the design of Phospholipase A2 (PLA2) and COX-2 inhibitors .

This guide synthesizes the compound's dual identity: as a toxicological target exhibiting weak estrogenic/anti-androgenic activity, and as a chemical scaffold sharing pharmacophoric features with fibrate-class drugs and anti-inflammatory agents.

Chemical & Physical Profile

Understanding the physicochemical properties is prerequisite for experimental design, particularly regarding solubility in assay buffers and membrane permeability.

| Property | Value | Experimental Context |

| IUPAC Name | 2-(4-octylphenoxy)acetic acid | Standard nomenclature |

| CAS Number | 15234-85-2 | Registry ID |

| Molecular Formula | C₁₆H₂₄O₃ | - |

| Molecular Weight | 264.36 g/mol | Mass spectrometry target (m/z ~264) |

| LogP (Predicted) | ~5.5 - 5.8 | Highly lipophilic; requires DMSO/Ethanol for stock solutions. |

| pKa (Acid) | ~3.22 | Ionized at physiological pH (7.4); exists as carboxylate anion. |

| Solubility | Low (Water), High (Organic) | Dissolve in 100% DMSO for bioassays; precipitate risk in aqueous media >100 µM. |

Mechanism of Action & Biological Activity

Endocrine Disruption (Primary Activity)

OP1EC acts as a xenoestrogen . Unlike its parent compound (4-octylphenol), the addition of the carboxymethyl group alters its receptor binding affinity but preserves its ability to disrupt endocrine signaling.

-

Estrogenic Activity: Weak agonist of the Estrogen Receptor (ER). In yeast estrogen screens (YES) and uterotrophic assays, OP1EC induces transcriptional activation, though with significantly lower potency (10⁻³ to 10⁻⁴ fold) compared to 17β-estradiol.

-

Anti-Androgenic Activity: Acts as an antagonist at the Androgen Receptor (AR). It competes with dihydrotestosterone (DHT), blocking AR translocation to the nucleus.

Pharmacological Homology (PLA2 & COX Inhibition)

While primarily a metabolite, OP1EC shares the aryloxyacetic acid pharmacophore found in several anti-inflammatory drugs.

-

PLA2 Inhibition Potential: The lipophilic octyl chain mimics the arachidonic acid tail, while the carboxylate headgroup can chelate the catalytic Calcium (Ca²⁺) in the active site of Secreted Phospholipase A2 (sPLA2).

-

PPAR Activation: Structurally analogous to fibrates (e.g., Clofibrate), suggesting potential (though unverified) agonist activity at Peroxisome Proliferator-Activated Receptors (PPARα), regulating lipid metabolism.

Biological Pathway Visualization

The following diagram illustrates the metabolic formation of OP1EC and its interference in endocrine pathways.

Caption: Metabolic fate of Octylphenol Ethoxylates to OP1EC and subsequent receptor interaction pathways.

Experimental Protocols

Chemical Synthesis (Williamson Ether Synthesis)

Objective: Synthesize high-purity (4-octylphenoxy)acetic acid for use as a reference standard.

Reagents:

-

4-tert-Octylphenol (1.0 eq)[1]

-

Chloroacetic acid (1.2 eq)

-

Sodium Hydroxide (NaOH) (2.5 eq)

-

Solvent: Water/Ethanol (1:1 mixture)

Workflow:

-

Deprotonation: Dissolve 4-tert-octylphenol in the Water/Ethanol mixture containing NaOH. Heat to 80°C to generate the phenoxide anion.

-

Alkylation: Add Chloroacetic acid dropwise over 30 minutes. The solution will darken.

-

Reflux: Reflux at 100°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Acidification: Cool to room temperature. Acidify with HCl (6N) to pH < 2. The product will precipitate as a white/off-white solid.

-

Purification: Recrystallize from hot hexane or ethanol/water mixture.

-

Validation: Verify structure via ¹H-NMR (Characteristic singlet at δ ~4.6 ppm for -OCH₂-COOH).

In Vitro Yeast Estrogen Screen (YES) Assay

Objective: Quantify the estrogenic potency of OP1EC relative to 17β-estradiol (E2).

Protocol:

-

Cell Line: Saccharomyces cerevisiae transfected with human hERα and a LacZ reporter plasmid.

-

Preparation: Prepare stock solution of OP1EC (10 mM) in DMSO. Serial dilute (10⁻¹¹ M to 10⁻⁴ M) in assay medium.

-

Incubation:

-

Plate yeast (OD₆₀₀ ~0.4) in 96-well plates.

-

Add 10 µL of OP1EC dilutions.

-

Include Positive Control (E2) and Solvent Control (1% DMSO).

-

Incubate at 30°C for 48–72 hours.

-

-

Development: Add lysis buffer containing CPRG (Chlorophenol red-β-D-galactopyranoside).

-

Readout: Measure absorbance at 540 nm (red shift indicates β-galactosidase activity).

-

Analysis: Plot Dose-Response curve; calculate EC₅₀.

Toxicological Data Summary

| Endpoint | Result | Reference Grounding |

| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (Rat) | Moderate toxicity; lower than parent phenol. |

| Skin Irritation | Corrosive / Severe Irritant | Acidic nature causes direct tissue damage. |

| Estrogenicity | Positive (Weak) | Confirmed in Uterotrophic and YES assays. |

| Bioaccumulation | High Potential | LogP > 5 indicates accumulation in adipose tissue. |

| Environmental Fate | Persistent | Resistant to rapid biodegradation in anaerobic aquifers. |

References

-

PubChem. Acetic acid, (4-octylphenoxy)- Compound Summary. National Library of Medicine. Link

-

European Chemicals Agency (ECHA). Risk Assessment of Octylphenol Ethoxylates and Metabolites.Link

-

Wild, D., & Reinhard, M. (1999).[2] Biodegradation Residual of 4-Octylphenoxyacetic Acid in Laboratory Columns under Groundwater Recharge Conditions.[1][2][3][4] Environmental Science & Technology.[2] Link

-

Jobling, S., et al. (1996). Inhibition of testicular growth in rainbow trout (Oncorhynchus mykiss) exposed to estrogenic alkylphenolic chemicals. Environmental Toxicology and Chemistry. Link

-

Müller, G., et al. (2021). The MAK Collection for Occupational Health and Safety: (4-Nonylphenoxy)acetic acid. (Comparative toxicological data for alkylphenoxy acids). Link

Sources

Technical Assessment: Endocrine Disrupting Potential of 2-(4-Octylphenoxy)acetic Acid (OP1EC)

The following technical guide provides an in-depth assessment of the endocrine-disrupting potential of 2-(4-octylphenoxy)acetic acid. It is structured to serve researchers and drug development professionals requiring rigorous mechanistic understanding and actionable experimental protocols.

Executive Summary

2-(4-octylphenoxy)acetic acid (CAS: 15234-85-2), frequently designated as OP1EC, is a primary stable metabolite of octylphenol ethoxylates (OPEs), a class of non-ionic surfactants. While the parent compound, 4-tert-octylphenol (OP), is a well-characterized xenoestrogen, OP1EC presents a unique toxicological profile due to its carboxylated "tail," which alters its solubility and receptor binding kinetics.

This guide delineates the specific endocrine-disrupting mechanisms of OP1EC, primarily its agonism of the Estrogen Receptor (ER). We provide a comparative potency analysis against 17

Chemical Identity & Metabolic Origin

Unlike primary alkylphenols which are lipophilic, OP1EC possesses an amphiphilic structure resulting from the oxidative biodegradation of the polyethoxylate chain.

-

Parent Compound: Octylphenol ethoxylate (OPE).[1]

-

Formation: In wastewater treatment, the ethoxylate chain is shortened to 1-2 units. The terminal hydroxyl group is subsequently oxidized to a carboxylic acid.

-

Environmental Significance: OP1EC is more water-soluble than OP, facilitating wider transport in aquatic systems, yet it retains the phenolic moiety essential for ER interaction.

Visualization: Biodegradation Pathway

The following diagram illustrates the stepwise degradation of OPEs into OP1EC and the potential conversion to the more potent Octylphenol.

Figure 1: Biotransformation pathway of Octylphenol Ethoxylates (OPEs) highlighting OP1EC as a stable intermediate metabolite.

Mechanisms of Endocrine Disruption

The primary mode of action (MoA) for OP1EC is Estrogen Receptor (ER) Agonism . However, its potency is modulated by the steric hindrance and charge of the acetic acid group.

Estrogen Receptor Interaction

OP1EC mimics 17

-

Phenolic Ring: Anchors the molecule via hydrogen bonding to Glu353 and Arg394 in the receptor pocket, mimicking the A-ring of estradiol.

-

Alkyl Chain: Interactions with hydrophobic residues in the pocket stabilize the complex.

-

Carboxyl Group: The acetic acid side chain introduces a negative charge that can slightly destabilize the agonist conformation (Helix 12 positioning) compared to the uncharged OP, resulting in lower relative potency.

Comparative Potency Data

The table below synthesizes potency data derived from in vitro reporter assays (e.g., YES, ER-CALUX).

| Compound | Relative Estrogenic Potency (E2 = 1) | EC50 (Approximate) | Mechanism Note |

| 17 | 1.0 | 0.01 - 0.1 nM | Endogenous Ligand |

| 4-tert-Octylphenol (OP) | 10 - 100 nM | Strong Xenoestrogen | |

| OP1EC | 100 - 1000 nM | Moderate Agonist | |

| OPE (Long Chain) | > 10 | Weak/Inactive (Steric hindrance) |

Data aggregated from Jobling et al. (1996) and regulatory assessment reports.

Visualization: Mechanism of Action

Figure 2: Signaling cascade triggered by OP1EC binding to the Estrogen Receptor.

Experimental Assessment: Self-Validating Protocol

To rigorously assess the estrogenic activity of OP1EC, a Luciferase Reporter Gene Assay (ER-Luc) is recommended over simple binding assays. This functional assay confirms not just binding, but the ability to initiate transcription.

Protocol: ER -Mediated Luciferase Reporter Assay

Objective: Quantify the transcriptional efficacy of OP1EC relative to E2.

Cell Line: T47D-KBluc (human breast cancer cells stably transfected with ERE-luciferase) or HeLa-ER

Phase 1: Preparation & Seeding

-

Charcoal-Stripped Serum (CSS): Use media supplemented with 5-10% CSS to remove endogenous hormones. Crucial for baseline stability.

-

Seeding: Plate cells at

cells/well in 96-well white-walled plates. Incubate for 24 hours at 37°C/5% CO

Phase 2: Dosing (The Causality Check)

Prepare dosing solutions in DMSO. Final DMSO concentration in wells must be <0.1% to avoid solvent toxicity.

-

Standard Curve (Positive Control): E2 serially diluted from

M to -

Test Compound: OP1EC serially diluted from

M to -

Negative Control: Vehicle only (0.1% DMSO).

-

Antagonist Control (Self-Validation): Co-treat selected OP1EC wells (at EC80 concentration) with Fulvestrant (ICI 182,780) at 100 nM.

-

Logic: If the signal is not abolished by Fulvestrant, the effect is not ER-mediated (false positive/toxicity).

-

Phase 3: Incubation & Detection

-

Expose cells for 24 hours.

-

Assess cytotoxicity (e.g., Resazurin/Alamar Blue) before lysis to ensure signal reduction isn't cell death.

-

Lyse cells using passive lysis buffer.

-

Add Luciferin substrate and measure luminescence (RLU) using a luminometer.

Phase 4: Data Analysis

-

Normalize RLU to protein content or cell viability.

-

Fit data to the 4-Parameter Hill Equation :

-

Calculate Relative Estrogenic Activity (REA):

Risk Assessment & Regulatory Implications

While OP1EC is less potent than OP, its presence in the environment is often at higher concentrations due to its water solubility and persistence.

-

Biomarker Utility: OP1EC serves as a specific biomarker for OPE exposure, distinguishing it from general alkylphenol exposure.

-

Mixture Toxicity: In "real-world" effluents, OP1EC exists alongside OP and NP. The effects are often additive (Concentration Addition model), meaning even "safe" levels of OP1EC contribute to the total estrogenic load (Estradiol Equivalents, EEQ).

-

Regulatory Status: OPEs are restricted in the EU (REACH Annex XVII) and are priority substances under the Water Framework Directive. The presence of OP1EC is considered evidence of OPE contamination.

References

-

Jobling, S., et al. (1996).[2] Inhibition of testicular growth in rainbow trout (Oncorhynchus mykiss) exposed to estrogenic alkylphenolic chemicals.[2] Environmental Toxicology and Chemistry. Link

-

White, R., et al. (1994).[2] Environmentally persistent alkylphenolic compounds are estrogenic.[1][2][3] Endocrinology. Link

-

Loyo-Rosales, J. E., et al. (2007). Fate of Octyl- and Nonylphenol Ethoxylates and Some Carboxylated Derivatives in Three American Wastewater Treatment Plants. Environmental Science & Technology.[1] Link

-

US EPA. (2025). Substance Details: Acetic acid, (4-octylphenoxy)-.[4][5] CompTox Chemicals Dashboard. Link

-

Laws, S. C., et al. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats.[6] Toxicological Sciences. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. endocrinedisruption.org [endocrinedisruption.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Acetic acid, (4-octylphenoxy)- | C16H24O3 | CID 27145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Evaluation: (4-Octylphenoxy)acetic Acid – SAR, Mechanism, and Herbicidal Potential

Executive Summary & Chemical Identity

(4-Octylphenoxy)acetic acid (4-OPA) represents a distinct subclass of phenoxyacetic acid derivatives. Unlike commercial chlorinated auxins (e.g., 2,4-D or MCPA) which rely on electron-withdrawing halogens to stabilize receptor binding, 4-OPA possesses a bulky, lipophilic octyl chain at the para position.

While primarily identified as a stable metabolite of octylphenol ethoxylate surfactants (APEOs), 4-OPA exhibits weak-to-moderate auxin activity. In drug discovery and agrochemical research, it serves as a critical chemical probe for evaluating the steric tolerance of the TIR1/AFB auxin signaling complex and studying the impact of high lipophilicity (LogP > 5.0) on phloem mobility and membrane permeability.

Physicochemical Profile

| Property | Value | Implication for Bioactivity |

| CAS Number | 15234-85-2 | Unique identifier for synthesis/procurement.[1] |

| Formula | C₁₆H₂₄O₃ | High carbon content indicates hydrophobicity. |

| MW | 264.36 g/mol | Larger than IAA (175.18); steric constraints in receptor. |

| LogP (Predicted) | ~5.5 | Critical: High membrane permeability but potential for sequestration in lipid bilayers (trapping). |

| pKa | ~3.2 | Exists as an anion at physiological pH (cytosol), facilitating ion trapping. |

Mechanism of Action: The "Molecular Glue" Hypothesis[2]

To understand the utility of 4-OPA, one must dissect the auxin signaling pathway. Synthetic auxins function as "molecular glue," stabilizing the interaction between the F-box protein TIR1/AFB and the Aux/IAA transcriptional repressors.[2]

Receptor Selectivity (TIR1 vs. AFB5)

Standard auxins (IAA, 2,4-D) bind tightly to the TIR1 pocket. However, crystallographic data suggests that the AFB5 (Auxin Signaling F-Box 5) homolog possesses a larger binding pocket capable of accommodating bulkier ligands.

-

Hypothesis: 4-OPA, with its extended C8 tail, likely exhibits reduced affinity for TIR1 (steric clash) but may retain efficacy toward AFB5. This makes it a valuable tool for dissecting receptor-specific signaling pathways.

Signaling Cascade Visualization

The following diagram illustrates the canonical pathway and the entry point for 4-OPA.

Caption: 4-OPA acts as a ligand stabilizing the SCF^TIR1/AFB5 complex, leading to Aux/IAA degradation and gene activation.

Structure-Activity Relationship (SAR)[4][5]

The transition from 2,4-D to 4-OPA involves a trade-off between binding affinity and uptake .

The Lipophilic Paradox

-

2,4-D (LogP 2.8): Optimal balance. Permeates membranes but remains soluble enough for phloem transport. The chlorines provide electron density for pi-stacking in the receptor without steric bulk.

-

4-OPA (LogP 5.5): The octyl chain dramatically increases lipophilicity.

-

Advantage:[3][4] Rapid initial uptake into waxy cuticles of plants.

-

Disadvantage: "Lipophilic Trapping." The molecule may partition so strongly into cell membranes that it fails to reach the nuclear receptors (TIR1) in sufficient concentration. Furthermore, the C8 tail lacks the electron-withdrawing character of chlorine, potentially weakening the electrostatic interaction with the receptor's bottom floor (Arg403 in TIR1).

-

Steric Hindrance

The auxin binding pocket is a "slot." The para position (4-position) has limited depth. Short alkyl chains (methyl, ethyl) are tolerated, but an octyl chain likely forces the molecule to adopt a conformation that stresses the receptor lid, explaining its reduced potency compared to 2,4-D.

Experimental Protocols

Synthesis: Williamson Etherification

This protocol utilizes a self-validating colorimetric endpoint (disappearance of the phenolic red/brown oxidation products) and pH monitoring.

Reagents:

-

4-tert-Octylphenol (1.0 eq)

-

Chloroacetic acid (1.2 eq)

-

NaOH (2.5 eq)

-

Solvent: Water/Ethanol (1:1) or refluxing water.

Workflow:

Caption: Synthesis of 4-OPA via alkaline condensation followed by acid precipitation.

Validation Step: The final product should be a white solid. A melting point check (92–93 °C) is required to confirm purity and distinguish it from unreacted phenol (MP ~80 °C).

Bioassay: Arabidopsis Root Growth Inhibition

To verify auxin activity, use the standard root elongation assay.

-

Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.

-

Plating: Plate on 0.5x MS medium containing 4-OPA at varying concentrations (0, 0.1, 1, 10, 100 µM). Include 2,4-D (0.1 µM) as a positive control.

-

Growth: Vertically orient plates in growth chamber (22°C, 16h light).

-

Measurement: After 7 days, measure primary root length.

-

Expectation: 4-OPA should show a dose-dependent inhibition of root length and induction of lateral roots, but with a higher IC50 (lower potency) than 2,4-D due to the SAR limitations discussed above.

Toxicology & Environmental Fate[7]

Researchers must handle 4-OPA with specific precautions distinct from standard herbicides.

-

Endocrine Disruption: 4-OPA is a metabolite of octylphenol ethoxylates. The parent compound (octylphenol) is a known estrogen mimic. While the carboxylation (to 4-OPA) generally reduces estrogenicity, it introduces auxin-like toxicity.

-

Corrosivity: Like many phenoxy acids, 4-OPA is corrosive to eyes and skin (Category 1).

-

Persistence: The octyl chain resists rapid microbial degradation compared to the acetyl moiety, potentially leading to accumulation in sediment.

References

-

Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446, 640–645. [Link]

-

Calderón Villalobos, L. I., et al. (2012). "A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin." Nature Chemical Biology, 8, 477–485. [Link]

-

Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science, 66, 113–120. [Link]

-

PubChem. (n.d.). "Acetic acid, (4-octylphenoxy)- Compound Summary." National Library of Medicine. [Link]

-

Maruyama, K., et al. (2003). "Simultaneous determination of nonyl- and octylphenoxy acetic acid... by GC-MS." Journal of Environmental Monitoring. [Link]

Sources

The Phenoxyacetic Acid Scaffold: From Defoliants to Metabolic Modulators

A Technical Guide for Drug Development Professionals

Executive Summary

The phenoxyacetic acid moiety (an O-phenyl derivative of glycolic acid) represents one of the most versatile privileged scaffolds in the history of chemical biology. Initially developed during World War II as a secret plant growth regulator, this structure became the backbone of the global herbicide industry (2,4-D). Remarkably, through rational drug design, the same scaffold was repurposed to create the first non-mercurial loop diuretic (ethacrynic acid) and a major class of lipid-lowering agents (fibrates).

This guide analyzes the discovery, synthesis, and structure-activity relationships (SAR) of these three distinct classes, providing a roadmap of how a single chemical backbone evolved to target auxin receptors in plants, ion transporters in the kidney, and nuclear transcription factors in the liver.

Part 1: The Auxin Revolution (1940s)

Discovery and Secrecy

The story begins at the Boyce Thompson Institute for Plant Research in 1942. P.W. Zimmerman and A.E. Hitchcock discovered that substituted phenoxy compounds, specifically 2,4-dichlorophenoxyacetic acid (2,4-D), acted as potent synthetic auxins. Unlike natural indole-3-acetic acid (IAA), these synthetic analogues were metabolically stable in plants, leading to uncontrolled growth and death in broadleaf species.

Due to the potential for use as biological warfare agents (defoliants), this research was classified during WWII. It was not until 1945 that 2,4-D was released commercially, revolutionizing agriculture by allowing the selective elimination of weeds in cereal crops.

Mechanism of Action: The Molecular Glue

For decades, the precise mechanism was unknown. We now know that phenoxyacetic acid herbicides function as "molecular glue."

-

Target: The F-box protein TIR1 (Transport Inhibitor Response 1).

-

Action: 2,4-D binds to the bottom of the TIR1 pocket, enhancing the affinity of the SCF^TIR1 ubiquitin ligase complex for Aux/IAA transcriptional repressors.

-

Result: Rapid ubiquitination and degradation of Aux/IAA proteins, derepressing auxin response factors (ARFs) and causing chaotic gene expression.

Chemical Synthesis: The Industrial Standard

The synthesis of 2,4-D remains a benchmark for industrial aromatic substitution.

-

Step 1: Chlorination of phenol to form 2,4-dichlorophenol.

-

Step 2: Condensation with chloroacetic acid under alkaline conditions (Williamson ether synthesis).

Part 2: The Diuretic Pivot (1950s–1960s)

Rational Design: Mimicking Mercury

In the 1950s, the only effective high-ceiling diuretics were organomercurials (e.g., mersalyl). These were toxic and required injection. Researchers at Sharp & Dohme (led by Karl Beyer) sought a non-mercurial alternative.

-

Insight: They noted that mersalyl contained a phenoxyacetic acid moiety.

-

Hypothesis: The diuretic effect might stem from the scaffold's ability to direct the compound to the kidney tubule, while the mercury inhibited enzymes via sulfhydryl (-SH) binding.

-

Innovation: They replaced the mercury with an electrophilic Michael acceptor (an

-unsaturated ketone) capable of covalently binding to cysteine residues on the target protein.

Ethacrynic Acid

The result was Ethacrynic Acid (Edecrin), launched in 1962. It was the first "loop diuretic," inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.

-

SAR Criticality: The 2,3-dichloro substitution on the ring and the methylene group on the butyryl side chain are essential for potency.

Part 3: The Fibrate Era (Lipid Modulation)

From Auxins to Hypolipidemics

In a parallel timeline, researchers at Imperial Chemical Industries (ICI) screened phenoxy acids for pharmacological activity, discovering that certain derivatives lowered plasma cholesterol in rats.

-

The Stability Problem: Simple phenoxyacetic acids were metabolized too quickly.

-

The Solution: Adding a methyl group to the

-carbon (creating phenoxyisobutyric acid) blocked -

Lead Compound: Clofibrate (1962).

Mechanism: PPAR Activation

Decades later, it was revealed that fibrates act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPAR

-

Effect: Activation of PPAR

increases the expression of lipoprotein lipase (LPL) and decreases apoC-III, leading to reduced triglycerides and increased HDL.

Part 4: Technical Protocols

Synthesis of Ethacrynic Acid (Key Steps)

The synthesis of ethacrynic acid is a classic example of introducing a Michael acceptor onto a phenoxy scaffold.

Step 1: Friedel-Crafts Acylation

-

Reagents: 2,3-Dichlorophenoxyacetic acid, Butyryl chloride, AlCl

, CS -

Procedure: The acid chloride reacts with the electron-rich aromatic ring at the para position relative to the ether linkage.

Step 2: Mannich Reaction (The Critical Step)

-

Reagents: Intermediate from Step 1, Paraformaldehyde, Dimethylamine hydrochloride, catalytic acetic acid.

-

Conditions: Reflux in dioxane or ethanol for 2-4 hours.

-

Mechanism: Formation of the Mannich base (

-amino ketone) at the

Step 3: Elimination (Hofmann-like)

-

Reagents: Aqueous NaHCO

or simple thermal degradation during workup. -

Action: The Mannich base is unstable; the amine acts as a leaving group, generating the terminal methylene (C=CH

).

Comparative SAR Table

| Feature | Herbicides (2,4-D) | Diuretics (Ethacrynic Acid) | Fibrates (Clofibrate) |

| Core Scaffold | Phenoxyacetic acid | Phenoxyacetic acid | Phenoxyisobutyric acid |

| Ring Substitution | 2,4-Dichloro (or 2,4,5-Tri) | 2,3-Dichloro | 4-Chloro |

| Key Functional Group | Free Carboxylic Acid | Ester (prodrug) or Acid | |

| Primary Target | TIR1 (Plant Auxin Receptor) | NKCC2 (Kidney Transporter) | PPAR |

| Mechanism Type | Protein-Protein Interaction | Covalent Modification (Cys) | Transcriptional Agonism |

Part 5: Visualizations

Evolution of the Phenoxyacetic Acid Scaffold

This diagram illustrates the divergence of the scaffold into three distinct therapeutic areas.

Caption: Evolutionary divergence of the phenoxyacetic acid scaffold into three major pharmacological classes.

Synthesis Pathway of Ethacrynic Acid

A detailed flow of the chemical transformation described in Section 4.1.

Caption: Synthetic route to Ethacrynic Acid via Friedel-Crafts acylation and Mannich reaction.

References

-

Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12, 321-343.

-

Beyer, K. H., et al. (1965).[6] Renotropic Characteristics of Ethacrynic Acid: A Phenoxyacetic Saluretic-Diuretic Agent.[6] Journal of Pharmacology and Experimental Therapeutics, 147(1), 1-22.[6]

-

Thorp, J. M., & Waring, W. S. (1962). Modification of the Metabolism and Distribution of Lipids by Ethyl Chlorophenoxyisobutyrate. Nature, 194, 948–949.

-

Tan, X., et al. (2007). Mechanism of Auxin Perception by the TIR1 Ubiquitin Ligase. Nature, 446, 640–645.

-

Schultz, R. M., et al. (1962). The Synthesis of Ethacrynic Acid. Journal of Medicinal Chemistry, 5(6), 660-662.

Sources

- 1. Ethacrynic acid synthesis - chemicalbook [chemicalbook.com]

- 2. US10259770B2 - Process for the preparation of ethacrynic acid - Google Patents [patents.google.com]

- 3. Ethacrynic acid: two years' experience with a new diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethacrynic Acid | C13H12Cl2O4 | CID 3278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. picmonic.com [picmonic.com]

- 6. A comparison of the effects of ethacrynic acid and a mercurial diuretic (mersalyl) on sodium transport across the isolated frog skin - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Profiling of Phenoxyacetic Acids: An In-Vitro Assessment of Anti-Androgenic Potency

Executive Summary & Mechanistic Context[1][2][3][4][5]

Phenoxyacetic acids (PAAs), exemplified by 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA, represent a massive volume of global herbicide application. While regulatory bodies (e.g., EPA EDSP Tier 1) often classify pure PAAs as having low affinity for the Androgen Receptor (AR), the scientific imperative has shifted toward detecting weak antagonists , mixture effects , and steroidogenic disruptors .

For the drug development and toxicology community, "negative" results in standard binding assays are no longer sufficient. We must employ high-sensitivity transactivation and steroidogenesis assays to detect:

-

Competitive Antagonism: Weak displacement of Dihydrotestosterone (DHT) at the AR Ligand Binding Domain (LBD).

-

Non-Receptor Mediated Disruption: Alteration of enzymatic pathways (e.g., CYP17A1 inhibition) upstream of receptor binding.

This guide provides a self-validating framework for profiling these effects in vitro.

Mechanistic Pathways & Intervention Points

To accurately assay PAA activity, one must understand where they intercept the androgen signaling axis. Unlike high-affinity antagonists (e.g., Flutamide), PAAs may act via "cryptic" antagonism or metabolic interference.

Signaling Pathway Visualization

The following diagram illustrates the dual-track mechanism: Direct AR blockade (Nuclear) vs. Steroidogenic inhibition (Mitochondrial/ER).

Caption: Dual-track interference of PAAs. Red lines indicate inhibition points: competitive binding at the AR (tested via MDA-kb2) and enzymatic disruption (tested via H295R).

Module A: AR Transactivation Assay (MDA-kb2)[3][6]

Why this model? The MDA-kb2 cell line (ATCC CRL-2713) is the "gold standard" for screening because it stably expresses the firefly luciferase gene driven by the MMTV promoter. Unlike transient transfections, this ensures copy number stability.

Expert Insight: Many researchers fail to distinguish between AR and Glucocorticoid Receptor (GR) activity, as MMTV responds to both.

-

Validation Step: You must run a parallel control with Hydroxyflutamide (OHF). If OHF blocks the signal, it is AR-mediated.[1] If not, it may be GR-mediated.

Experimental Protocol

Step 1: Cell Seeding

-

Media: Leibovitz's L-15 medium + 10% Charcoal-Dextran stripped FBS (CD-FBS).

-

Why CD-FBS? Removes endogenous hormones that would raise the background noise.

-

Density: Seed

cells/well in 96-well white-walled plates. -

Incubation: 24 hours at 37°C (No CO2 required for L-15, but humidified air is essential).

Step 2: Dosing (The Antagonism Setup) To detect anti-androgenicity, you must stimulate the system first.

-

Agonist Spike: Add Dihydrotestosterone (DHT) to all wells at a final concentration of 0.1 nM . This induces ~50-80% maximal luciferase activity.

-

Test Compound: Add PAA (e.g., 2,4-D) in serial dilutions (

M to -

Solvent Control: DMSO < 0.1% v/v.

-

Positive Control: Flutamide or Vinclozolin (

).

Step 3: Lysis and Reading

-

Incubate for 24 hours.

-

Wash with PBS.

-

Add 25 µL Lysis Buffer + 25 µL Luciferase Substrate (e.g., Bright-Glo).

-

Read Luminescence (RLU).

Data Processing

Calculate the Percent Inhibition relative to the DHT-only control:

Module B: Steroidogenesis Assay (H295R)[1][7][8][9][10]

Why this model? PAAs may not block the receptor but may stop the body from making testosterone. The H295R cell line expresses all enzymes necessary for steroidogenesis (CYP11A, CYP17, 3β-HSD).

Experimental Protocol (OECD TG 456 Adapted)

Step 1: Acclimatization

-

Cells are cultured in DMEM/F12 supplemented with Nu-Serum.

-

Critical: Passage cells at least 4 times but fewer than 15 times before assay to ensure stable enzyme expression.

Step 2: Exposure

-

Seed cells in 24-well plates.

-

Replace medium with "Assay Medium" (serum-free) containing the PAA test compound.

-

Incubate for 48 hours .

Step 3: Quantification

-

Collect supernatant.

-

Analyze Testosterone (T) and Estradiol (E2) levels using LC-MS/MS (preferred for specificity) or validated ELISA.[2]

-

Normalization: Perform an MTT or CellTiter-Glo assay on the remaining cells. Hormone production must be normalized to cell viability to rule out cytotoxicity.

Module C: Cytotoxicity & Self-Validation (The "Trust" Pillar)

A common error in PAA research is misidentifying cell death as anti-androgenicity. If the herbicide kills the cell, luciferase production stops. This is a false positive .

The Viability Rule:

-

Any concentration yielding < 80% cell viability (relative to control) must be discarded from the anti-androgenic analysis.

-

Use a multiplexed assay (e.g., CellTiter-Fluor) to measure viability in the same well as the luciferase assay if possible.

Data Presentation & Interpretation

Summary of Expected Results

| Compound | Assay | Parameter | Expected Outcome (Literature Basis) | Interpretation |

| DHT | MDA-kb2 | Luminescence | High Induction (>10-fold) | Valid System Response |

| Flutamide | MDA-kb2 | Luminescence | Strong Inhibition (IC50 ~500 nM) | Valid Positive Control |

| 2,4-D | MDA-kb2 | Luminescence | Weak/No Inhibition at <10 µM | Low Receptor Affinity |

| 2,4-D | H295R | Testosterone | Potential Reduction at high doses | Enzyme Interference |

| PAA Mixture | MDA-kb2 | Luminescence | Dose-dependent Inhibition | Cumulative Toxicity |

Workflow Diagram

The following Graphviz diagram outlines the decision logic for the researcher.

Caption: Integrated workflow ensuring cytotoxicity is ruled out before mechanistic characterization.

References

-

Orton, F., et al. (2011). "Widely Used Pesticides With Previously Unknown Endocrine Activity Revealed as in Vitro Antiandrogens." Environmental Health Perspectives.

-

Wilson, V. S., et al. (2002). "A Novel Cell Line, MDA-kb2, That Stably Expresses an Androgen- and Glucocorticoid-Responsive Reporter for the Detection of Hormone Receptor Agonists and Antagonists." Toxicological Sciences.

-

OECD Test Guideline 458. "Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals."[3] OECD Guidelines for the Testing of Chemicals.

-

OECD Test Guideline 456. "H295R Steroidogenesis Assay." OECD Guidelines for the Testing of Chemicals.

-

Kortenkamp, A., et al. (2014). "Mixture effects at very low doses with combinations of anti-androgenic pesticides, antioxidants, industrial pollutant and chemicals used in personal care products." Toxicology and Applied Pharmacology.

Sources

Technical Guide: Safety & Toxicity Profile of (4-Octylphenoxy)acetic acid

The following technical guide details the safety, toxicity, and handling profile of (4-Octylphenoxy)acetic acid , a compound significant both as a metabolic intermediate of industrial surfactants and as a scaffold in drug discovery (specifically for PLA2 inhibition and PPAR modulation).

Executive Summary & Compound Identity

(4-Octylphenoxy)acetic acid (CAS: 15234-85-2) acts as a critical "bridge" molecule in two distinct fields: environmental toxicology and medicinal chemistry. Environmentally, it is a stable, lipophilic metabolite of alkylphenol polyethoxylates (APEOs), serving as a biomarker for surfactant degradation. In drug development, its phenoxy-acetic acid core mimics the pharmacophore of fibrates (PPAR agonists) and serves as a precursor for specific cytosolic phospholipase A2 (cPLA2) inhibitors.

Due to its dual nature—an acidic corrosive and a lipophilic endocrine disruptor—it presents a unique safety challenge requiring strict "double-containment" protocols.

Chemical Characterization Table

| Property | Data | Relevance |

| CAS Number | 15234-85-2 | Unique Identifier |

| Molecular Formula | C₁₆H₂₄O₃ | MW: 264.36 g/mol |

| Physical State | Solid (Crystalline) | Inhalation dust hazard |

| pKa | ~3.22 (Predicted) | Strong organic acid; Corrosive to mucous membranes |

| LogP | ~5.5 | Highly lipophilic; Bioaccumulative; Permeates gloves |

| Solubility | DMSO, Ethanol, Chloroform | Poor water solubility limits aqueous buffer stability |

Toxicological Profile (Mammalian & Systems)

Acute Toxicity: The Corrosivity Factor

Unlike neutral alkylphenols, the acetic acid moiety confers significant acidity.

-

Oral Toxicity (Acute): Moderate.[1] LD50 is estimated at ~1600–1700 mg/kg (based on read-across from nonyl- analogs).

-

Dermal/Ocular: Category 1 Corrosive.

-

Mechanism:[2][3] The carboxyl group donates protons to tissue surfaces, causing coagulation necrosis, while the octyl tail facilitates rapid penetration through the stratum corneum, delivering the acid into deep tissue layers.

-

Clinical Manifestation:[4][5] Irreversible eye damage (corneal opacity) and severe skin burns.

-

Chronic Toxicity: Endocrine Disruption (ED)

The safety profile is dominated by its structural homology to 17β-estradiol.

-

Mechanism: Weak Estrogen Receptor (ER) Agonist.

-

Metabolic Activation: The compound itself has weak affinity for ERα/ERβ. However, in vivo metabolism (decarboxylation/oxidation) can convert it to 4-Octylphenol , a potent endocrine disruptor.

-

Target Organs:

Molecular Mechanism Diagram

The following diagram illustrates the biotransformation pathway linking industrial precursors to toxic endpoints.

Figure 1: Biotransformation pathway showing (4-octylphenoxy)acetic acid as a precursor to the potent endocrine disruptor 4-octylphenol.

Ecotoxicology & Environmental Fate

Researchers must treat all waste as Hazardous Aquatic Waste .

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).[7]

-

Bioaccumulation: High. The octyl chain drives partitioning into lipid tissues of aquatic organisms.

-

Persistence: The ether linkage is resistant to hydrolysis, though the carboxyl group allows for some microbial degradation.

Handling & Safety Protocols (Self-Validating)

The "Double-Containment" Strategy

Because the substance is both corrosive (immediate threat) and an endocrine disruptor (long-term threat), standard PPE is insufficient.

Protocol: PPE Selection Logic

-

Glove Permeation: The lipophilic tail permeates standard latex instantly.

-

Requirement:Nitrile (Double gloved) or Viton (for prolonged handling).

-

Validation: Change outer gloves every 30 minutes or immediately upon splash.

-

-

Respiratory: Solid dust is highly irritating to the respiratory tract.

-

Requirement: Handle strictly inside a certified Fume Hood.

-

-

Ocular:

-

Requirement: Chemical Splash Goggles + Face Shield. (Safety glasses are insufficient for corrosives).

-

Solubilization & Storage Workflow

Researchers often struggle with the poor water solubility.

-

Primary Solvent: Dissolve in DMSO or 100% Ethanol to create a stock solution (e.g., 100 mM).

-

Note: Avoid basic aqueous buffers initially; while the salt forms are soluble, the initial dissolution requires organic cosolvents.

-

-

Storage: Store stock solutions in glass vials with Teflon-lined caps at -20°C.

-

Why? Plastics (polystyrene/polypropylene) can leach plasticizers or absorb the lipophilic compound, altering concentration.

-

Safety Decision Tree Diagram

Figure 2: Operational safety workflow emphasizing engineering controls based on physical state.

Experimental Methodologies (Research Applications)

In Vitro Toxicity Screening (MTT Assay Adaptation)

Context: Determining non-cytotoxic concentrations for mechanistic studies.

-

Seeding: Seed HepG2 or MCF-7 cells (1.5 x 10⁴ cells/well) in 96-well plates. Allow 24h attachment.

-

Preparation: Dilute (4-octylphenoxy)acetic acid stock (DMSO) into serum-free media.

-

Critical Step: Ensure final DMSO concentration is < 0.1% to prevent solvent toxicity masking.

-